molecular formula C16H8BrNO6 B3534397 4-nitrophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

4-nitrophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3534397
M. Wt: 390.14 g/mol
InChI Key: STFZVAYCXHGOES-UHFFFAOYSA-N
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Description

4-Nitrophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a heterocyclic compound . It belongs to the class of chromene derivatives. The molecular formula is C16H8BrNO6, with an average mass of 390.142 Da and a monoisotopic mass of 388.953491 Da .


Synthesis Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms . Ethyl coumarin-3-carboxylate, a similar compound, has been synthesized via the Perkin reaction, the Knoevenagel reaction, the Pechmann, the Reformatsky, and the Wittig reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . Four common structure motifs are formed, which depend on 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .

Properties

IUPAC Name

(4-nitrophenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrNO6/c17-10-1-6-14-9(7-10)8-13(16(20)24-14)15(19)23-12-4-2-11(3-5-12)18(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFZVAYCXHGOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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